3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a benzo[d]oxazole core, a pyrrolidine ring, and a thiophene-substituted oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the pyrrolidine ring and the thiophene-substituted oxadiazole moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization. The goal is to achieve high yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The benzo[d]oxazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: Compounds with similar benzo[d]oxazole cores but different substituents.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Oxadiazole derivatives: Compounds containing the oxadiazole ring with different substituents.
Uniqueness
3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its multi-functional nature allows for diverse applications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-16(11-23-13-4-1-2-5-14(13)26-19(23)25)22-8-7-12(10-22)17-20-18(27-21-17)15-6-3-9-28-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSOTPSALEINW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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